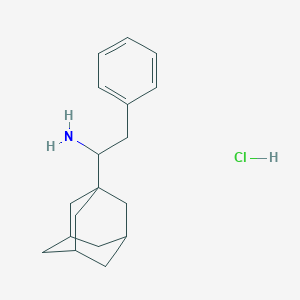
1-(1-金刚烷基)-2-苯乙胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Adamantyl)-2-phenylethanamine;hydrochloride is a compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane moiety is often used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique structural and functional properties.
科学研究应用
1-(1-Adamantyl)-2-phenylethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antiviral and neuroprotective effects.
Medicine: It is explored for its potential use in treating neurological disorders and as an antiviral agent.
Industry: The compound’s stability and unique properties make it useful in the development of new materials and drug delivery systems.
作用机制
Target of Action
Similar compounds such as amantadine, which also contains an adamantyl group, are known to interact with various targets including the nicotinic acetylcholine receptors, dopamine receptors, and nmda receptors .
Mode of Action
For instance, Amantadine acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .
Biochemical Pathways
If we consider the actions of similar compounds, it can be inferred that it might influence pathways related to neurotransmission, given its potential interaction with nicotinic acetylcholine receptors, dopamine receptors, and nmda receptors .
Pharmacokinetics
Similar compounds such as amantadine have a bioavailability of 86–90%, minimal metabolism (mostly to acetyl metabolites), an elimination half-life of 10–31 hours, and are excreted in urine .
Result of Action
Based on the actions of similar compounds, it can be inferred that it might modulate neurotransmission, potentially leading to changes in neuronal activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-2-phenylethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and phenylethylamine as the primary starting materials.
Formation of Intermediate: Adamantane is first brominated to form 1-bromoadamantane. This intermediate is then reacted with phenylethylamine under specific conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions: 1-(1-Adamantyl)-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various amine derivatives.
相似化合物的比较
1-(1-Adamantyl)-2-phenylethanamine;hydrochloride can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness: The uniqueness of 1-(1-Adamantyl)-2-phenylethanamine;hydrochloride lies in its specific structural features and the potential for diverse applications in various fields. Its adamantane moiety provides stability and enhances its pharmacokinetic properties, making it a valuable compound for research and development.
属性
IUPAC Name |
1-(1-adamantyl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N.ClH/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18;/h1-5,14-17H,6-12,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSPLEFRURKHDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC4=CC=CC=C4)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)
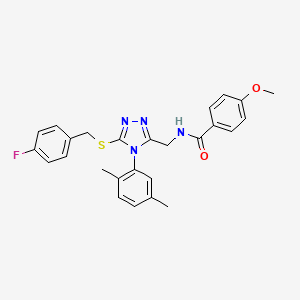
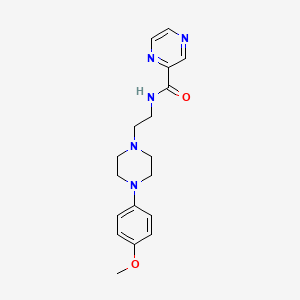
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2406606.png)
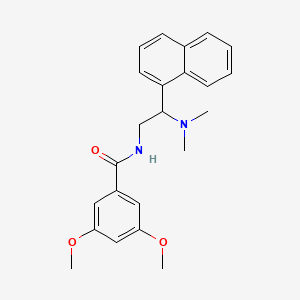
![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)
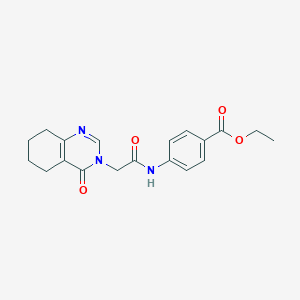
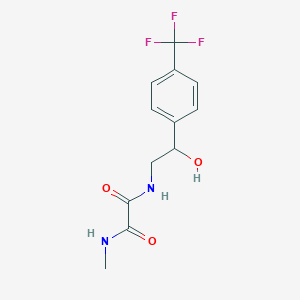
![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)
![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)
![2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406620.png)
amino]-2-pyrrolidinone](/img/structure/B2406622.png)
![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)
![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2406626.png)
